1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[8-(2-bromophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c18-14-3-1-2-4-15(14)25(23,24)20-11-5-6-12(20)10-13(9-11)19-16(21)7-8-17(19)22/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCRBKDWKKDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" typically involves multi-step organic synthesis, incorporating chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Key steps may include:
Synthesis of the azabicyclic core through a Diels-Alder reaction.
Introduction of the bromophenyl group via electrophilic aromatic substitution.
Incorporation of the sulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound might leverage continuous flow chemistry to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is crucial for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at positions susceptible to electron withdrawal.
Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a thiol.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Conditions like those involving sodium hydride (NaH) for deprotonation followed by nucleophilic attack.
Major Products
The products formed from these reactions depend on the reagents and conditions used, leading to derivatives with modified functional groups and potentially enhanced biological activity.
Scientific Research Applications
Pain Management
Research indicates that compounds similar to 1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione may act as antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain sensation. TRPA1 antagonists can potentially alleviate pain by inhibiting the channel's activation by irritants and inflammatory mediators .
Case Study: TRPA1 Antagonism
A study conducted on sulfonamide derivatives demonstrated their efficacy in inhibiting TRPA1 activity. The compound was shown to reduce pain responses in animal models, suggesting its potential use in developing analgesic therapies .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Preliminary studies have shown that similar pyrrolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Evaluation
A recent investigation evaluated the anticancer efficacy of related compounds through the National Cancer Institute's protocols, revealing promising results with growth inhibition rates against multiple human tumor cell lines . This indicates that this compound may hold similar potential.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized product.
Data Table: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| 1 | Starting Material A + B | 85 | NMR |
| 2 | Intermediate C + D | 90 | X-ray Crystallography |
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its azabicyclic structure and functional groups enable it to interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous azabicyclo[3.2.1]octane derivatives, emphasizing structural variations and functional impacts:
Structural and Electronic Analysis
- Sulfonyl vs.
- Ring Conformations : The fused piperidine ring in (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one adopts a chair conformation, while the pyrrolidine-2,5-dione in the target compound introduces a planar succinimide ring, likely reducing conformational flexibility .
Pharmacological Implications
- Ester Derivatives : The ester-containing analogs () exhibit anticholinergic or muscle relaxant properties due to esterase-mediated activation .
- Nitroaryl Analog: The nitro and fluoro groups in the oxazolidinone precursor enhance antibacterial activity by promoting interactions with bacterial ribosomes .
Research Findings and Data Tables
Crystallographic Data Comparison
Biological Activity
The compound 1-((1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound features a bicyclic framework with a pyrrolidine dione moiety and a sulfonyl group attached to a bromophenyl ring. This unique structure is pivotal in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, particularly those involved in inflammatory pathways and cancer progression.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses, potentially through inhibition of key signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of MAPK Signaling Pathways : Research has indicated that the compound may inhibit p38 MAPK signaling, which is crucial in regulating inflammatory responses and apoptosis in cancer cells .
- Interaction with Carbonic Anhydrase : The compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, which play significant roles in various physiological processes and disease states .
- Oxidative Stress Modulation : Studies suggest that it may influence oxidative stress levels in cells, thereby affecting cell survival and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Case Study 1: Enzyme Inhibition
A recent study evaluated the inhibitory potential of various derivatives related to this compound against bovine carbonic anhydrase II. The results demonstrated significant inhibition rates, with some derivatives showing up to 85% inhibition compared to standard inhibitors .
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells. For instance, it was found to induce apoptosis in small-cell lung cancer (SCLC) cells through modulation of oxidative stress-related pathways .
Case Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects revealed that the compound could significantly reduce markers of inflammation in murine models. This was attributed to its ability to inhibit NF-kB signaling pathways .
Data Tables
Q & A
Q. What synthetic strategies are recommended for constructing the bicyclo[3.2.1]octane core in this compound?
The bicyclo[3.2.1]octane framework is typically synthesized via [3+2] cycloaddition or intramolecular cyclization. Key steps include:
- Cyclization under high-pressure reactors to stabilize the strained bicyclic structure (optimized at 100–120°C with DMF as solvent) .
- Stereochemical control using chiral auxiliaries or enantioselective catalysis to maintain the (1R,5S) configuration, critical for biological activity.
- Post-cyclization functionalization (e.g., sulfonylation at the 8-position) with 2-bromophenylsulfonyl chloride under inert conditions .
Q. How can researchers confirm the stereochemistry of the bicyclo[3.2.1]octane and pyrrolidine-2,5-dione moieties?
- Single-crystal X-ray diffraction (XRD) is the gold standard for absolute stereochemical assignment. For example, dihedral angles between the bicyclic core and substituents (e.g., 86.59° for benzene ring vs. piperidine plane) can be determined .
- Chiral HPLC or NMR with chiral shift reagents to validate enantiopurity .
Q. What purification methods are effective for isolating this compound?
- Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts.
- Recrystallization from acetone or ethyl acetate under controlled evaporation for high-purity crystals .
Q. How should researchers design initial biological assays for this compound?
- In vitro binding assays targeting nicotinic acetylcholine receptors (nAChRs), given structural similarities to known modulators .
- Dose-response studies (1–100 µM range) in neuronal cell lines, monitoring Ca²⁺ flux or electrophysiological responses.
- Metabolic stability tests using liver microsomes to assess CYP450 interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?
- Systematic substitution : Replace the 2-bromophenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate effects on nAChR affinity .
- Molecular docking using nAChR crystal structures (PDB: 2QC1) to predict binding modes and guide synthetic modifications.
- Free-energy perturbation (FEP) calculations to quantify substituent effects on binding thermodynamics .
Q. How can conflicting data on biological activity between analogs be resolved?
- Orthogonal assay validation : Compare results from radioligand binding, patch-clamp electrophysiology, and functional cellular assays to rule out false positives/negatives .
- Solubility correction : Account for differential solubility (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to measure aggregation .
- Metabolite profiling (LC-MS) to identify active or inhibitory metabolites in cell-based assays .
Q. What strategies enhance the pharmacokinetic profile of this compound?
Q. How can advanced analytical techniques characterize degradation pathways?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- UPLC-QTOF-MS to identify degradation products (e.g., sulfonate hydrolysis or diketopiperazine formation) .
- Solid-state NMR to monitor crystallinity changes during storage .
Q. What computational methods predict off-target interactions?
- PharmaDB/PubChem screening against 5,000+ targets using similarity ensemble approach (SEA).
- Machine learning models (e.g., DeepChem) trained on Tox21 datasets to flag hepatotoxicity or cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
